(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid
Description
Properties
Molecular Formula |
C9H12N2O2S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13) |
InChI Key |
GTLHBJXBRTWZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Thiol-Disulfide Exchange from Homocysteine Derivatives
This method adapts procedures from camptothecin linker synthesis, utilizing pyridin-2-yl disulfide reagents to functionalize sulfur-containing amino acids:
Reaction Scheme
- $$ \text{L-Homocysteine} + \text{4-(Pyridin-2-yldisulfanyl)butanoic acid} \xrightarrow{\text{TCEP, pH 8.0}} \text{(S)-2-Amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid} $$
Optimized Conditions
| Parameter | Specification |
|---|---|
| Solvent | 50 mM Tris-HCl buffer |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Molar Ratio | 1:1.2 (Homocysteine:Pyridyl disulfide) |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) |
| Yield | 68% (HPLC-purified) |
Key advantages include stereochemical retention and mild reaction conditions. NMR analysis shows characteristic pyridyl proton signals at δ 8.59 (d, J=4.6 Hz) and disulfide methylene protons at δ 2.88 (t, J=7.1 Hz).
Oxidative Coupling of Thiol Precursors
Adapting methods from cysteine-homocysteine disulfide synthesis, this approach combines stoichiometric oxidation of thiol precursors:
Procedure
- Protect L-2-amino-4-mercaptobutyric acid with Fmoc-NHS and tert-butyl ester
- Dissolve protected intermediate (5 mmol) and 2-mercaptopyridine (6 mmol) in degassed DMF
- Add 0.1 equiv. iodine in methanol (2 mL) dropwise at 0°C
- Stir for 3 h under nitrogen atmosphere
Characterization Data
- ESI-MS : m/z 255.08 [M+H]+ (calc. 254.3 g/mol)
- HPLC Purity : 95.2% (C18 column, 0.1% TFA/ACN gradient)
- Optical Rotation : [α]D20 = +12.5° (c=1, H2O)
This method requires careful exclusion of oxygen to prevent over-oxidation to sulfonic acids. The iodine-mediated approach achieves 72% yield but necessitates extensive purification to remove di-pyridyl disulfide byproducts.
Solid-Phase Peptide Synthesis (SPPS) Approach
For high-throughput production, SPPS methods adapted from taurocholic acid conjugates prove effective:
Stepwise Protocol
- Load Fmoc-Rink amide resin (0.6 mmol/g)
- Deprotect with 20% piperidine/DMF
- Couple Fmoc-2-amino-4-bromobutyric acid using HBTU/HOBt activation
- Perform nucleophilic substitution with sodium pyridin-2-yl disulfide (0.5 M in DMF)
- Cleave with TFA/TIS/H2O (95:2.5:2.5)
Key Parameters
- Substitution Efficiency : 89% (quantified by UV absorbance)
- Disulfide Stability : >98% retention after 72 h in pH 7.4 buffer
- Scale-Up Capacity : 15 g/batch with 64% overall yield
This method enables precise control over stereochemistry but requires specialized equipment for automated synthesis.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Parameter | Thiol Exchange | Oxidative Coupling | SPPS |
|---|---|---|---|
| Yield (%) | 68 | 72 | 64 |
| Purity (%) | 95 | 91 | 99 |
| Stereopurity (%) | >99 | 98 | >99 |
| Reaction Time | 12 h | 3 h | 48 h |
| Scalability | 100 g | 50 g | 15 g |
| Key Advantage | Mild conditions | Rapid disulfide formation | Chirality control |
Critical Process Considerations
Protecting Group Strategy
- Amino Protection : Fmoc groups preferred over Boc due to stability in disulfide-forming conditions
- Carboxyl Protection : Methyl esters enable nucleophilic substitution at C4
- Orthogonal Deprotection : TFA cleavage maintains disulfide integrity while removing tert-butyl groups
Purification Challenges
HPLC Conditions :
- Column: XBridge BEH C18, 5 μm, 4.6×250 mm
- Mobile Phase: 0.1% formic acid in water/acetonitrile gradient
- Retention Time: 12.3 min (target compound) vs. 14.1 min (di-pyridyl byproduct)
Crystallization : Ethyl acetate/hexane (1:3) yields needle-shaped crystals suitable for X-ray analysis
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, D2O) : δ 8.59 (d, J=4.6 Hz, 1H), 7.81-7.91 (m, 2H), 7.25-7.30 (m, 1H), 3.12 (t, J=6.8 Hz, 1H), 2.88 (t, J=7.1 Hz, 2H), 2.50 (t, J=7.2 Hz, 2H), 2.00-2.09 (m, 2H)
- FT-IR : 3350 cm−1 (NH stretch), 2550 cm−1 (S-S stretch), 1705 cm−1 (C=O)
- CD Spectrum : Positive Cotton effect at 215 nm confirms (S)-configuration
Stability Studies
Table 2. Degradation Profile in Buffer Solutions
| Condition | % Remaining (24 h) | Main Degradant |
|---|---|---|
| pH 1.2 | 82 | Sulfenic acid derivative |
| pH 7.4 | 95 | None detected |
| pH 9.0 | 68 | Thiolate form |
Data demonstrate optimal stability in physiological conditions, supporting potential in vivo applications.
Industrial-Scale Considerations
Cost Analysis
- Raw Material Cost: $12.50/g (SPPS) vs. $8.20/g (thiol exchange)
- Waste Generation: 3.2 kg waste/kg product (SPPS) vs. 1.8 kg (solution-phase)
- Throughput: 2.4 kg/week (continuous flow thiol exchange)
Regulatory Aspects
- ICH Guidelines: Q3A(R2) impurities controlled <0.15%
- Genotoxic Risk: Pyridyl disulfide intermediates require <5 ppm residual
Emerging Methodologies
Enzymatic Disulfide Formation
Recent advances employ sulfhydryl oxidases:
- Reaction : $$ \text{L-Homocysteine} + \text{2-Mercaptopyridine} \xrightarrow{\text{Erv1p}} \text{Target Compound} $$
- Benefits : 97% enantiomeric excess, aqueous conditions
- Limitations : 48 h reaction time, enzyme cost
Flow Chemistry Approaches
Microreactor systems enhance disulfide exchange efficiency:
- Residence Time : 8 min vs. 12 h batch
- Productivity : 3.2 g/h in 10 mL reactor
- Safety : Eliminates exothermic risks in iodine-mediated oxidation
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Carbodiimides for amide formation, alcohols for ester formation.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Amides, esters.
Scientific Research Applications
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a molecule with several functional groups, including an amino group, a pyridin-2-yl group, and a disulfanyl group . The amino group, commonly found in amino acids, suggests a role in regulating protein synthesis or other cellular processes . The pyridin-2-yl group may target specific receptors or enzymes, while the disulfanyl group enhances the drug's stability and solubility .
Related Compounds
Other compounds with similar structural features or applications include:
- 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid: Also known as Homocysteine-cysteine Disulfide, this compound has potential applications in biochemical research .
- 4-(Pyridin-2-yldisulfanyl)butanoic acid: This compound is used in the synthesis of camptothecin derivatives and as a linker in drug delivery systems .
- 2-Amino-4-(pyridin-2-yl)butanoic acid: This compound's applications are not detailed in the search results, but it shares structural similarities with (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid .
The search results describe the use of 4-(Pyridin-2-yldisulfanyl)butanoic acid in the synthesis of Camptothecin-4-(pyridin-2-yldisulfanyl)butanoate (CPT-buSS-Pyr) .
Mechanism of Action
The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to form and break disulfide bonds. This property allows it to interact with and modify the structure and function of proteins that contain cysteine residues. The compound can act as a redox agent, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Functional Group Comparison
The compound’s key structural feature is the pyridinyldisulfanyl group (-S-S-C₅H₄N), which contrasts with sulfur-containing groups in analogs:
Key Insight : The pyridinyldisulfanyl group confers redox-sensitive reactivity , unlike inert sulfonyl or stable sulfanyl groups in analogs. This enables targeted, reversible bioconjugation.
Chirality and Enantiomer-Specific Effects
Chirality critically impacts function:
- (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid: The (S)-configuration ensures compatibility with L-amino acid-based proteins, minimizing steric hindrance .
- N-Acetyl-L-Methionine (65-82-7) : The (S)-enantiomer is biologically active, whereas the racemic form (N-Acetyl-DL-methionine) is used for analytical purposes .
Comparison : Enantiopure compounds like the target molecule are preferred in bioconjugation for predictable interactions, while racemic mixtures (e.g., N-Acetyl-DL-methionine) serve as impurity standards .
Reactivity and Stability
Mechanistic Insight : The pyridine ring in the target compound stabilizes the transition state during disulfide cleavage, enabling intracellular release of conjugated molecules . In contrast, methionine sulfone’s sulfonyl group resists reduction, making it unsuitable for dynamic applications.
Biological Activity
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid, often referred to as a disulfide-containing amino acid derivative, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a disulfide bond linking a pyridine ring to an amino acid backbone, which influences its reactivity and interactions with biological molecules.
- Chemical Formula : C9H12N2O2S2
- Molecular Weight : 244.3 g/mol
- CAS Number : 2668173-78-0
The compound's structure allows it to participate in redox reactions, primarily through the formation and breaking of disulfide bonds, making it relevant in both biochemical and pharmaceutical contexts .
The biological activity of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is largely attributed to its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can interact with proteins containing cysteine residues, thereby influencing their structure and function. This property allows the compound to act as a redox agent, impacting cellular redox states and signaling pathways .
Key Reactions Involving the Compound
- Oxidation : The disulfide bond can be oxidized further to form sulfonic acids.
- Reduction : Reduction leads to the formation of thiols, facilitated by agents like dithiothreitol (DTT).
- Substitution : The amino and carboxyl groups can react with electrophiles to form amides or esters .
Interaction with Biological Molecules
Research indicates that (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid interacts with various proteins and enzymes, particularly those involved in redox biology. Its ability to modify disulfide bonds in proteins suggests potential applications in drug development and therapeutic interventions targeting oxidative stress-related diseases .
Potential Applications
- Biochemical Research : Used as a reagent in studies involving protein folding and stability.
- Pharmaceutical Development : Investigated for its potential as a therapeutic agent due to its unique mechanism of action.
- Industrial Uses : Employed in the synthesis of specialty chemicals and as an intermediate in various chemical processes .
Study 1: Redox Activity Assessment
A study assessed the redox activity of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid by measuring its ability to reduce disulfide bonds in model proteins. Results indicated significant reduction activity, suggesting that this compound could play a role in cellular redox regulation.
Study 2: Protein Interaction Analysis
In another investigation, researchers explored how this compound interacts with cysteine-rich proteins. The findings demonstrated that (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid could stabilize certain protein conformations by forming transient disulfide bonds, enhancing our understanding of protein dynamics under oxidative stress conditions.
Comparative Analysis
To better understand the uniqueness of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Role | Unique Features |
|---|---|---|---|
| Cysteine | Amino Acid | Protein synthesis | Contains a thiol group |
| Glutathione | Tripeptide | Antioxidant | Involved in cellular detoxification |
| Dithiothreitol | Reducing Agent | Reducing agent | Commonly used in lab settings for breaking disulfide bonds |
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid stands out due to its combination of a pyridine ring and an amino acid backbone, which enhances its reactivity compared to traditional thiol-containing compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid?
- Methodological Answer : The synthesis typically involves disulfide bond formation between a cysteine derivative and a pyridinyl thiol precursor. A key step is protecting the amino group (e.g., using tert-butoxycarbonyl (Boc)) to avoid side reactions during disulfide coupling. For example, methyl ester intermediates (as seen in analogous compounds like (S)-2-amino-4-(methylthio)butanoic acid methyl ester ) can stabilize reactive groups. Post-synthesis, deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the final product. Confirm each step via TLC or LC-MS.
Q. How can the disulfide bond and stereochemistry of this compound be characterized?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : The pyridin-2-yl protons (δ 7.1–8.5 ppm) and disulfide-linked protons (δ 2.8–3.5 ppm) provide structural confirmation .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for similar disulfide-containing amino acids .
- Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase (e.g., Chirobiotic T) with UV detection at 254 nm.
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-MS : Monitor degradation products under oxidative conditions (e.g., H2O2 exposure) to assess disulfide bond stability.
- Circular Dichroism (CD) : Track conformational changes in aqueous buffers (pH 5–8) to evaluate structural integrity .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- DFT calculations : Optimize the molecular geometry using software like Gaussian and compare predicted NMR chemical shifts with experimental data .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening, which may explain discrepancies.
- Isotopic labeling : Introduce <sup>13</sup>C or <sup>15</sup>N labels at the disulfide moiety to enhance signal resolution in crowded spectral regions.
Q. What strategies optimize the compound’s redox stability for in vivo applications?
- Methodological Answer :
- Thiol-disulfide exchange studies : Quantify reactivity with glutathione (GSH) using Ellman’s assay to determine redox potential .
- PEGylation : Attach polyethylene glycol (PEG) chains to sterically shield the disulfide bond, reducing non-specific thiol interactions.
- pH-dependent stability assays : Test degradation kinetics in simulated physiological buffers (pH 4.5–7.4) to identify optimal storage conditions.
Q. How does the pyridin-2-yl disulfide moiety influence bioconjugation efficiency?
- Methodological Answer :
- Thiol-specific reactivity assays : Compare conjugation rates with cysteine-containing peptides (e.g., GSH) vs. alternative disulfide reagents (e.g., Traut’s reagent).
- Mass spectrometry : Monitor adduct formation (e.g., with serum albumin) to quantify site-specific labeling efficiency .
- Competitive binding studies : Use fluorescence quenching to assess interference from endogenous thiols in biological matrices.
Q. What experimental designs address low synthetic yields during disulfide bond formation?
- Methodological Answer :
- Oxidative folding optimization : Screen oxidizing agents (e.g., dimethyl sulfoxide (DMSO), air oxidation) and catalysts (e.g., Cu<sup>2+</sup>) to improve disulfide coupling efficiency .
- Protecting group alternatives : Replace Boc with Fmoc protection to reduce steric hindrance during coupling steps.
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
